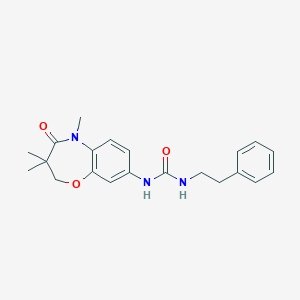

![molecular formula C16H18N2O3S2 B6574861 N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide CAS No. 1202989-98-7](/img/structure/B6574861.png)

N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

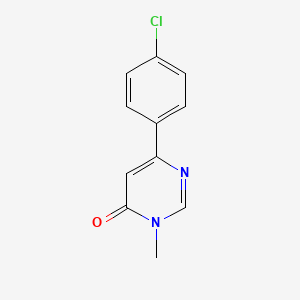

The compound “N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are common in biologically active compounds and are used in the development of new pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including an amide group (CONH2), a sulfamoyl group (SO2NH2), and a thiophene ring .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the aromaticity of the thiophene ring, and the overall size and shape of the molecule .Wirkmechanismus

N4TPA works by binding to the active site of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing the transmission of signals between neurons.

Biochemical and Physiological Effects

N4TPA has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to improve memory and cognitive performance in mice with Alzheimer’s disease, as well as reduce the progression of Parkinson’s disease in rats. It has also been found to reduce inflammation, improve motor coordination, and reduce anxiety in mice.

Vorteile Und Einschränkungen Für Laborexperimente

N4TPA has several advantages as an inhibitor of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide. It is a small molecule, so it can easily be synthesized in the laboratory and is relatively inexpensive to produce. Additionally, it is relatively stable and has a long half-life, meaning it can be used in long-term experiments. However, there are some limitations to using N4TPA in laboratory experiments. It has a low solubility in water, so it must be dissolved in a solvent before it can be used. Additionally, it is not approved for use in humans, so it cannot be used in clinical trials.

Zukünftige Richtungen

For research include the development of more potent and selective inhibitors of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide, as well as the evaluation of N4TPA’s efficacy in clinical trials. Additionally, further research is needed to understand the biochemical and physiological effects of N4TPA on the central nervous system, as well as its potential side effects. Finally, research should be conducted to identify new therapeutic applications for N4TPA, such as the treatment of other neurological disorders or the treatment of other types of diseases.

Synthesemethoden

N4TPA was first synthesized in 2019 by a team of researchers at the University of Florence in Italy. The synthesis of N4TPA involves a series of chemical reactions including the reaction of 4-chloro-N-phenylacetamide with thiophen-2-ylcyclopropylmethylsulfonyl chloride, followed by the reaction of the resulting intermediate with sodium acetate. The final product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

N4TPA has been studied for its potential therapeutic applications in the treatment of neurological disorders. In particular, it has been investigated for its ability to inhibit N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide and thus reduce the breakdown of acetylcholine. In animal studies, N4TPA has been shown to improve memory and cognitive performance in mice with Alzheimer’s disease. It has also been found to reduce the progression of Parkinson’s disease in rats.

Eigenschaften

IUPAC Name |

N-[4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-12(19)18-13-4-6-14(7-5-13)23(20,21)17-11-16(8-9-16)15-3-2-10-22-15/h2-7,10,17H,8-9,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWQGBPITAQCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

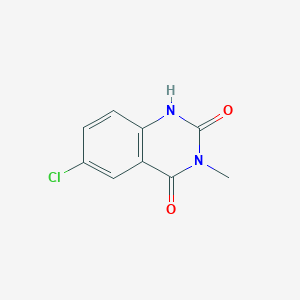

![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)

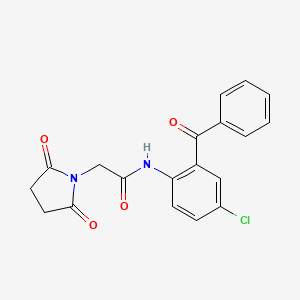

![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)

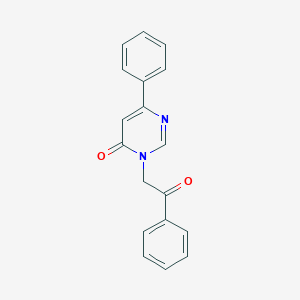

![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)

![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)

![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)

![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)

![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)

![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574871.png)